Superior Anticancer Potency in HepG2 Cells Compared to Benzimidazole Derivative se-182
4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CCL299) demonstrates significantly higher potency against the HepG2 hepatoblastoma cell line compared to the structurally related benzimidazole derivative se-182. The IC50 of CCL299 is 1.0 μM, while se-182 exhibits an IC50 of 15.58 μM [1][2]. This represents an approximately 15-fold increase in potency.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.0 μM |
| Comparator Or Baseline | Benzimidazole derivative se-182 (IC50 = 15.58 μM) |
| Quantified Difference | 15.6-fold more potent |
| Conditions | HepG2 human hepatoblastoma cell line, 24-hour treatment (CCL299); HepG2 cell line (se-182) |
Why This Matters
This large potency differential is critical for researchers prioritizing lead compounds with high efficacy in liver cancer models, directly impacting experimental design and compound selection.
- [1] Ohno, Y., Yi, R., Suganami, A., Tamura, Y., Matsumoto, A., Matsumoto, S., Saito, K., & Shirasawa, H. (2021). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Anticancer Research, 41(2), 699-706. View Source
- [2] Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. View Source
